molecular formula C22H20Cl2N4OS B2878591 6-(4-chlorobenzyl)-5-((3-chlorobenzyl)thio)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one CAS No. 1358708-68-5

6-(4-chlorobenzyl)-5-((3-chlorobenzyl)thio)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one

Cat. No.: B2878591
CAS No.: 1358708-68-5
M. Wt: 459.39
InChI Key: HSVULEYTMSFRJN-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo-pyrimidinone class of heterocyclic molecules, characterized by a fused pyrazole-pyrimidine core. The structure features a 1-ethyl-3-methyl substitution on the pyrazole ring, a 4-chlorobenzyl group at position 6, and a 3-chlorobenzylthio moiety at position 4.

Properties

IUPAC Name

6-[(4-chlorophenyl)methyl]-5-[(3-chlorophenyl)methylsulfanyl]-1-ethyl-3-methylpyrazolo[4,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Cl2N4OS/c1-3-28-20-19(14(2)26-28)25-22(30-13-16-5-4-6-18(24)11-16)27(21(20)29)12-15-7-9-17(23)10-8-15/h4-11H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSVULEYTMSFRJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)Cl)SCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(4-chlorobenzyl)-5-((3-chlorobenzyl)thio)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a compound of interest due to its potential biological activities. This article synthesizes available research on its pharmacological properties, synthesis methods, and biological evaluations.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazolo[4,3-d]pyrimidine core, which is known for its diverse biological activities. Its molecular formula is C23H23ClN4OSC_{23}H_{23}ClN_{4}OS with a molecular weight of approximately 439.0 g/mol. The presence of chlorobenzyl and thioether groups contributes to its potential pharmacological effects.

PropertyValue
Molecular FormulaC23H23ClN4OS
Molecular Weight439.0 g/mol
StructurePyrazolo[4,3-d]pyrimidine derivative

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions that include the formation of the pyrazolo[4,3-d]pyrimidine framework. The incorporation of chlorobenzyl and thioether functionalities is achieved through nucleophilic substitution reactions, which enhance the compound's lipophilicity and biological activity.

Antimicrobial Activity

Research has demonstrated that derivatives of pyrazolo[4,3-d]pyrimidines exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can effectively inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli. In one study, synthesized derivatives showed moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, indicating that the presence of chlorine substituents may enhance these effects .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes associated with various diseases. Notably, it has shown strong inhibitory activity against acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. Additionally, it has demonstrated effectiveness in inhibiting urease, which is significant in treating infections caused by urease-producing bacteria .

Antiviral and Antifungal Properties

Emerging studies suggest that pyrazolo[4,3-d]pyrimidine derivatives may also possess antiviral and antifungal activities. For example, compounds similar to this compound have been reported to exhibit efficacy against plant pathogens and fungi in agricultural settings .

Case Studies

  • Antibacterial Screening : In a comparative study involving several pyrazolo derivatives, those containing chlorobenzyl groups exhibited enhanced antibacterial properties against both Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that the introduction of halogenated phenyl groups significantly improved antimicrobial efficacy.
  • Enzyme Inhibition Studies : A series of compounds were tested for AChE inhibition using in vitro assays. The results indicated that modifications in the thioether moiety led to varying levels of inhibition, with certain derivatives achieving IC50 values in the low micromolar range.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications
Compound Name Core Structure Key Substituents Synthesis Method Notable Properties/Applications
Target Compound Pyrazolo[4,3-d]pyrimidin-7(6H)-one 6-(4-chlorobenzyl), 5-((3-chlorobenzyl)thio), 1-ethyl, 3-methyl Likely via multi-step alkylation/thioether formation (analogous to ) High lipophilicity; potential kinase modulation
6-(2-Chlorobenzyl)-5-((2,5-dimethylbenzyl)thio)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one Pyrazolo[4,3-d]pyrimidin-7(6H)-one 6-(2-chlorobenzyl), 5-((2,5-dimethylbenzyl)thio) Similar to target compound, with regiochemical variation in benzyl groups Altered steric/electronic profile for target selectivity
3-Methyl-1-phenyl-5-((phenylamino)methyl)-1H-pyrazolo[4’,3’:4,5]thieno[3,2-d]pyrimidin-7(6H)-one Pyrazolo-thieno-pyrimidinone Thieno ring replaces pyrimidinone; 5-(phenylaminomethyl) Reflux with amines Enhanced π-stacking; antimicrobial activity
3-(4-Chlorophenyl)-1-methyl-4-(methylthio)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate Pyrazolo[3,4-b]pyridine Pyridine core instead of pyrimidinone; carboxylate at position 5 Condensation with ethyl acrylate derivatives Improved solubility; kinase inhibition

Key Observations :

  • Pyrazolo-pyridines (e.g., ) offer a less polar core, favoring blood-brain barrier penetration.
  • Substituent Effects : The 3-chlorobenzylthio group in the target compound may increase steric bulk compared to 2,5-dimethylbenzylthio analogs (e.g., ), affecting receptor binding. Thioether linkages (common in ) are critical for redox activity and hydrogen bonding.
Functional Group Variations
Compound Class Example Substituents Impact on Properties
Chlorobenzyl Derivatives 4-chlorobenzyl (target), 2-chlorobenzyl (), 3-chlorobenzylthio (target) Halogen positioning influences dipole moments and van der Waals interactions .
Thioether vs. Sulfonyl 5-((3-chlorobenzyl)thio) (target) vs. 5-[(2-substitutedphenyl-2-oxoethyl)thio] () Thioethers enhance lipophilicity; sulfonyl groups improve water solubility .
Piperazinyl Modifications 5-(2-ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl) () Piperazine introduces basicity, aiding solubility and CNS targeting .

Key Observations :

  • Chlorobenzyl Positioning : 4-Chlorobenzyl (para-substitution) in the target compound may offer better symmetry and packing efficiency in crystalline states compared to ortho-substituted analogs .
  • Thioether vs. Amine Linkages: The 5-((phenylamino)methyl) group in introduces hydrogen-bonding capability, whereas thioethers (target compound) prioritize hydrophobic interactions.

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